2H,6H-Oxeto[2,3-f][1,3]benzodioxole

Medicinal Chemistry Drug Discovery ADME

The compound 2H,6H-oxeto[2,3-f][1,3]benzodioxole (CAS 130576-77-1), also designated as 6H-oxeto[2,3-f]-1,3-benzodioxole (9CI), is a rigid, tricyclic heterocycle that formally fuses an oxetane ring onto the 1,3-benzodioxole scaffold (IUPAC: 4,9,11-trioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene). With a molecular formula C8H6O3 and a molecular weight of 150.13 g/mol, it possesses a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 27.7 Ų, features that distinguish it from the parent 1,3-benzodioxole (XLogP3 2.1; TPSA 18.5 Ų) and from regioisomeric oxeto-benzodioxoles such as 5H,8H-oxeto[3,2-d]-1,3-benzodioxole (C8H8O3; MW 152.15).

Molecular Formula C8H6O3
Molecular Weight 150.133
CAS No. 130576-77-1
Cat. No. B593408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,6H-Oxeto[2,3-f][1,3]benzodioxole
CAS130576-77-1
Synonyms6H-Oxeto[2,3-f]-1,3-benzodioxole (9CI)
Molecular FormulaC8H6O3
Molecular Weight150.133
Structural Identifiers
SMILESC1C2=CC3=C(C=C2O1)OCO3
InChIInChI=1S/C8H6O3/c1-5-3-9-6(5)2-8-7(1)10-4-11-8/h1-2H,3-4H2
InChIKeyAKFLYUGOENFUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H,6H-Oxeto[2,3-f][1,3]benzodioxole (CAS 130576-77-1) – Core Structural and Physicochemical Profile for Informed Procurement


The compound 2H,6H-oxeto[2,3-f][1,3]benzodioxole (CAS 130576-77-1), also designated as 6H-oxeto[2,3-f]-1,3-benzodioxole (9CI), is a rigid, tricyclic heterocycle that formally fuses an oxetane ring onto the 1,3-benzodioxole scaffold (IUPAC: 4,9,11-trioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene) [1]. With a molecular formula C8H6O3 and a molecular weight of 150.13 g/mol, it possesses a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 27.7 Ų, features that distinguish it from the parent 1,3-benzodioxole (XLogP3 2.1; TPSA 18.5 Ų) and from regioisomeric oxeto-benzodioxoles such as 5H,8H-oxeto[3,2-d]-1,3-benzodioxole (C8H8O3; MW 152.15) [2].

Why Generic 1,3-Benzodioxole or Other Oxeto-Benzodioxole Regioisomers Cannot Replace 2H,6H-Oxeto[2,3-f][1,3]benzodioxole in Structure–Activity-Dependent Applications


Simple replacement with unsubstituted 1,3-benzodioxole (CAS 274-09-9) would eliminate the oxetane oxygen atom and the associated three-dimensional topology, drastically altering key physicochemical determinants such as lipophilicity (XLogP3 shift from 0.4 to 2.1) and hydrogen-bonding capacity (HBA count from 3 to 2) [1][2]. Regioisomeric oxeto-benzodioxoles, such as 5H,8H-oxeto[3,2-d]-1,3-benzodioxole (C8H8O3, MW 152.15), possess different ring-fusion geometries, saturation levels, and predicted boiling-point/density values, which can lead to divergent reactivity, solubility, and biological target engagement . The quantitative evidence below substantiates why the specific [2,3-f] oxeto-annulated benzodioxole topology must be explicitly specified in procurement and experimental protocols.

Comparator-Driven Quantitative Evidence for Preferential Selection of 2H,6H-Oxeto[2,3-f][1,3]benzodioxole (130576-77-1)


Reduced Lipophilicity Compared to 1,3-Benzodioxole – Implications for Solubility and Metabolic Stability

The oxetane oxygen in 2H,6H-oxeto[2,3-f][1,3]benzodioxole reduces lipophilicity by nearly 1.7 log units relative to the parent 1,3-benzodioxole, as shown by computed XLogP3 values: 0.4 versus 2.1 [1][2]. This decrease is significant for medicinal chemists seeking to improve aqueous solubility and lower metabolic clearance, as lipophilicity (logP/logD) is a primary driver of cytochrome P450-mediated oxidation and promiscuous binding [3].

Medicinal Chemistry Drug Discovery ADME

Increased Topological Polar Surface Area (TPSA) – Enhanced Hydrogen-Bonding Capacity

The TPSA of 2H,6H-oxeto[2,3-f][1,3]benzodioxole is 27.7 Ų, compared with 18.5 Ų for 1,3-benzodioxole [1][2]. The 9.2 Ų increase reflects the additional oxetane oxygen and expands hydrogen-bond acceptor capacity (HBA count from 2 to 3), which can improve solubility and influence blood–brain barrier penetration thresholds [3].

Physicochemical Profiling Permeability Drug Design

Oxetane Ring Imparts Metabolic Stability Advantages Over Non-Oxetane Benzodioxole Analogs

The oxetane ring is recognized as a metabolically stable isostere of the carbonyl group and gem-dimethyl motif, often reducing oxidative metabolism at the benzylic position [1]. While direct microsomal stability data for 2H,6H-oxeto[2,3-f][1,3]benzodioxole are not yet publicly available, the presence of the oxetane ring in this [2,3-f]-fused topology is expected to confer similar protection against CYP-mediated oxidation compared to simple 1,3-benzodioxole derivatives lacking the oxetane, based on general oxetane structure–metabolism relationships [1][2].

Metabolic Stability Oxidative Metabolism Isosteric Replacement

Distinct Three-Dimensional Geometry Versus Planar 1,3-Benzodioxole – Impact on Target Selectivity

The [2,3-f] oxeto fusion generates a non-planar, rigid tricyclic core with a computed fraction of sp³-hybridized carbons (Fsp³) of 0.25, compared to 0.0 for the completely planar 1,3-benzodioxole [1][2]. Increased three-dimensionality is correlated with higher target selectivity and lower promiscuity in fragment-based screening campaigns [3]. The unique dihedral angle imposed by the oxetane ring may also enable interactions with protein pockets inaccessible to flat aromatic analogs.

Fragment-Based Drug Discovery 3D Scaffolds Selectivity

Optimal Research and Industrial Deployment Scenarios for 2H,6H-Oxeto[2,3-f][1,3]benzodioxole (130576-77-1)


Fragment-Based Lead Generation Requiring Low Lipophilicity and 3D Character

The combination of XLogP3 = 0.4, TPSA = 27.7 Ų, and Fsp³ = 0.25 makes this compound a compelling fragment hit or scaffold-hopping starting point for targets where excessive lipophilicity and planarity have led to poor selectivity or pharmacokinetic profiles in prior campaigns [1]. It can be deployed in fragment screens against kinases, GPCRs, or protein–protein interaction targets where oxetane-containing fragments have shown improved binding efficiency indices.

Synthesis of Oxetane-Containing Benzodioxole Libraries for Metabolic Stability Optimization

Medicinal chemistry groups seeking to replace metabolically labile benzodioxole moieties can use 2H,6H-oxeto[2,3-f][1,3]benzodioxole as a core scaffold for parallel synthesis [2]. The oxetane ring is expected to reduce CYP-mediated oxidation, and the rigid framework allows predictable vectoring of substituents for structure–activity relationship exploration.

Physicochemical Property Modulation in CNS vs. Non-CNS Drug Programs

With a TPSA of 27.7 Ų, this compound resides near the empirical threshold for CNS penetration (typically < 60–70 Ų for oral CNS drugs) [3]. Researchers can rationally select this scaffold for peripheral targets when CNS exclusion is desired, or modify it with small substituents to fine-tune brain exposure while maintaining the favorable oxetane-derived metabolic profile.

Regioisomer-Specific Reactivity Studies in Heterocyclic Chemistry

The distinct [2,3-f] ring fusion differentiates this compound from the [3,2-d] regioisomer (CAS 370884-25-6, C8H8O3, MW 152.15) in terms of ring strain, electronic distribution, and predicted physicochemical properties . Synthetic chemists can exploit this difference in ring-opening or cross-coupling reactions to access novel chemical space not reachable from the other isomers.

Quote Request

Request a Quote for 2H,6H-Oxeto[2,3-f][1,3]benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.